Femovan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Femovan, also known as this compound, is a useful research compound. Its molecular formula is C41H50O4 and its molecular weight is 606.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Hormonal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

General Information

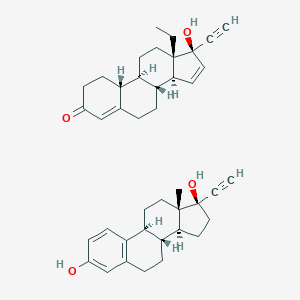

Femovan Composition this compound contains two active ingredients: the synthetic progestin Gestodene and the estrogen Ethinyl Estradiol .

Mechanism of Action this compound prevents pregnancy through several mechanisms. Ethinyl Estradiol stabilizes the endometrial lining, regulates menstrual cycles, and inhibits gonadotropin release, preventing ovulation. Gestodene thickens cervical mucus and alters the uterine lining, which reduces the likelihood of sperm reaching the egg and makes the uterus less receptive to implantation .

Chemical Reactions and Degradation Studies

A study has investigated the stability and degradation of Ethinyl Estradiol and Gestodene using a validated RP-HPLC method .

Forced Degradation Studies Forced degradation studies were conducted under various stress conditions, including acidic, basic, oxidative, thermal, photolytic, and hydrolytic conditions .

| S. No. | Stress condition | Peak area | % of degraded amount | % of active amount | Total % of amount |

|---|---|---|---|---|---|

| 1 | Standard | 558647 | 0 | 100% | 100% |

| 2 | Acidic | 476693.48 | 14.67 | 85.33 | 100% |

| 3 | Basic | 515351.85 | 7.75 | 92.25 | 100% |

| 4 | Oxidative | 497307.55 | 10.98 | 89.02 | 100% |

| 5 | Thermal | 486413.94 | 12.93 | 87.07 | 100% |

| 6 | Photolytic | 395186.88 | 29.74 | 70.74 | 100% |

| 7 | Water | 491832.81 | 11.96 | 88.04 | 100% |

| S. No. | Stress condition | Peak area | % of degraded amount | % of active amount | Total % of amount |

|---|---|---|---|---|---|

| 1 | Standard | 7986585 | 0 | 100% | 100% |

| 2 | Acidic | 6733489.81 | 15.69 | 84.31 | 100% |

| 3 | Basic | 7271785.64 | 8.95 | 91.05 | 100% |

| 4 | Oxidative | 7032188.09 | 11.05 | 88.05 | 100% |

| 5 | Thermal | 6880442.98 | 13.85 | 86.15 | 100% |

| 6 | Photolytic | 5154541.96 | 35.46 | 64.54 | 100% |

| 7 | Hydrolysis | 7108859.31 | 10.99 | 89.01 | 100% |

Observations The study found that both Ethinyl Estradiol and Gestodene are susceptible to degradation under photolytic conditions. Gestodene also showed significant degradation under acidic conditions .

Interactions with Other Chemicals

When combined with other chemicals, components of this compound can exhibit complex interactions . For example, mixtures of ethinyl estradiol, estradiol, and other compounds like genistein and bisphenol A can show deviations from expected concentration additivity in biological assays . The presence of certain chemicals like 4-nonylphenol and 4-tert-octylphenol can lead to antagonistic effects .

Impact of Chemical Fixation on Related Molecules

Chemical fixation using paraformaldehyde can alter the mobility of glycans, which may be relevant in the analysis of biological samples containing similar compounds .

Femtochemistry

Femtochemistry is the study of chemical reactions on extremely short timescales, around 10^-15 seconds (femtoseconds) . While not directly related to this compound's reactions, femtochemistry principles are used to observe the movement of atoms in molecules during chemical reactions . Pump-probe spectroscopy, a common technique in femtochemistry, uses multiple optical pulses to initiate and monitor reactions, allowing researchers to reconstruct the reaction's progress over time .

Propriétés

Numéro CAS |

109852-02-0 |

|---|---|

Formule moléculaire |

C41H50O4 |

Poids moléculaire |

606.8 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |

Clé InChI |

WNSDZLZVSSOOCA-WOMZHKBXSA-N |

SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES isomérique |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonymes |

estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1) estropipate Genoral Harmogen Harmonet Ogen Ortho-Est piperazine estrone sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.